![molecular formula C9H8N4O3S B12918378 5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-24-1](/img/structure/B12918378.png)
5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the nitro group and the thiophene ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction, where the thiophene derivative reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-{[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms and its use as an intermediate in drug synthesis.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Useful in organic synthesis.
Uniqueness
5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one is unique due to the combination of the nitro group and the thiophene ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
77961-24-1 |
|---|---|
Formule moléculaire |
C9H8N4O3S |
Poids moléculaire |
252.25 g/mol |
Nom IUPAC |
5-nitro-2-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O3S/c14-8-7(13(15)16)5-11-9(12-8)10-4-6-2-1-3-17-6/h1-3,5H,4H2,(H2,10,11,12,14) |
Clé InChI |
AXASRQYCAKTAFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CNC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


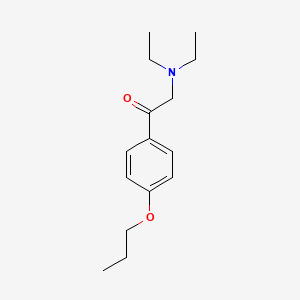
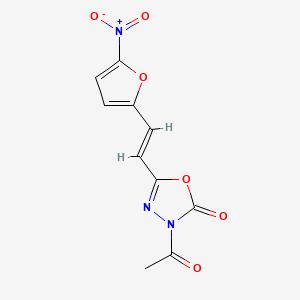
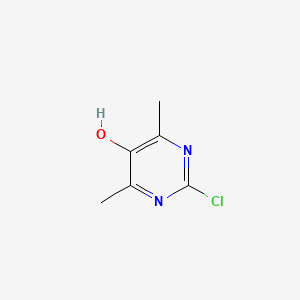
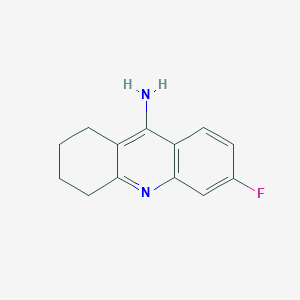
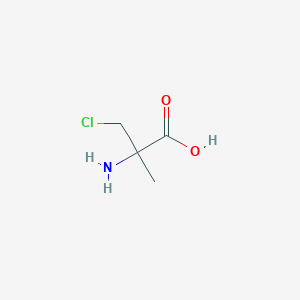
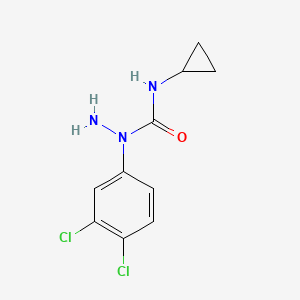
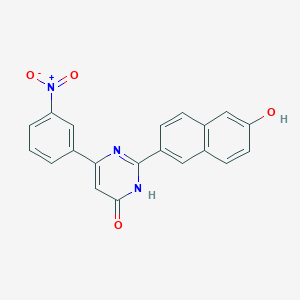
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
![8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine](/img/structure/B12918329.png)

![7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol](/img/structure/B12918335.png)
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
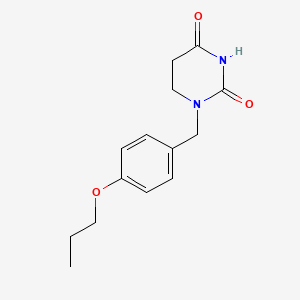
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
